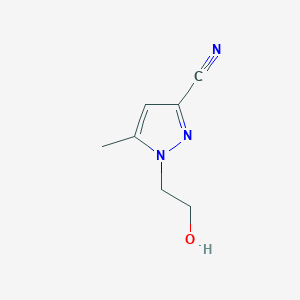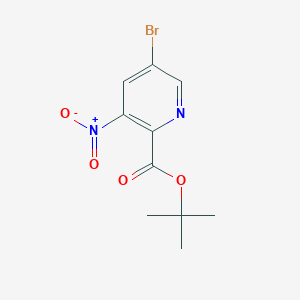
2-(2-Bromoacetyl)benzofuran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoacetyl)benzofuran-5-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a benzofuran ring fused with a carbonitrile group and a bromoacetyl substituent, making it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoacetyl)benzofuran-5-carbonitrile typically involves the bromination of 2-acetylbenzofuran. This can be achieved by reacting 2-acetylbenzofuran with bromine in solvents such as dioxane/ether or carbon disulfide. The reaction proceeds under mild conditions and yields the desired bromoacetyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions using appropriate solvents and brominating agents. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoacetyl)benzofuran-5-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with various nucleophiles, such as amines, to form new derivatives.
Reduction Reactions: The compound can be reduced using reagents like sodium borohydride to yield corresponding alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate or aromatic amines are commonly used under mild conditions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution: Amino ketone derivatives.
Reduction: Hydroxy derivatives.
Cyclization: Various heterocyclic compounds, such as imidazoles and thiazoles.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoacetyl)benzofuran-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of new materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including anticancer, antibacterial, and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoacetyl)benzofuran-5-carbonitrile is not well-documented. its derivatives are known to interact with various molecular targets, such as enzymes and receptors, leading to biological effects. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromoacetylbenzofuran
- 2-Bromoacetyl-5-chloro-3-methylbenzofuran
- 2-Bromoacetyl-5-nitrofuran
Uniqueness
2-(2-Bromoacetyl)benzofuran-5-carbonitrile is unique due to its combination of a benzofuran ring with a carbonitrile and bromoacetyl group. This structure provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H6BrNO2 |
|---|---|
Molekulargewicht |
264.07 g/mol |
IUPAC-Name |
2-(2-bromoacetyl)-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C11H6BrNO2/c12-5-9(14)11-4-8-3-7(6-13)1-2-10(8)15-11/h1-4H,5H2 |
InChI-Schlüssel |
AZASUXLDHBRIKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)C=C(O2)C(=O)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methoxyphenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B8532716.png)

![2-Amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8532730.png)


![n-[4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-pyridyl]acetamide dihydrochloride](/img/structure/B8532752.png)

![({4-[(Prop-2-yn-1-yl)oxy]butoxy}methyl)benzene](/img/structure/B8532766.png)

![{[4-(Methanesulfinyl)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B8532775.png)




